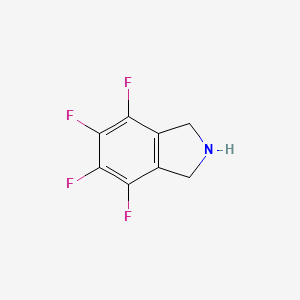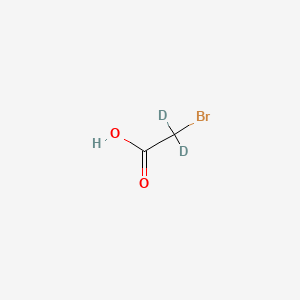
Bromoacetic Acid-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetic Acid-d2 is a deuterated form of bromoacetic acid, where two hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. Its molecular formula is C2D2HBrO2, and it has a molecular weight of 140.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetic Acid-d2 can be synthesized through the bromination of deuterated acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where deuterated acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction proceeds as follows:
CD3CO2D+Br2→BrCD2CO2D+HBr
Industrial Production Methods
Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of deuterated acetic acid as a starting material is crucial for obtaining the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Bromoacetic Acid-d2 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form deuterated glycolic acid.
Reduction Reactions: The compound can be reduced to deuterated acetic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to deuterated bromoacetic acid derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Deuterated glycolic acid.
Reduction: Deuterated acetic acid.
Oxidation: Deuterated bromoacetic acid derivatives.
Scientific Research Applications
Bromoacetic Acid-d2 is widely used in various scientific research fields due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of Bromoacetic Acid-d2 involves its role as an alkylating agent. It can react with nucleophiles, such as amino acids and nucleic acids, by forming covalent bonds. This alkylation process can inhibit enzyme activity and disrupt cellular functions. For example, this compound inhibits pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis, by alkylating its active site .
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A simple carboxylic acid with no halogen substitution.
Fluoroacetic Acid: Contains a fluorine atom instead of bromine.
Chloroacetic Acid: Contains a chlorine atom instead of bromine.
Iodoacetic Acid: Contains an iodine atom instead of bromine.
Tribromoacetic Acid: Contains three bromine atoms.
Uniqueness
Bromoacetic Acid-d2 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms provides distinct spectral properties, allowing for precise tracking and analysis in various research applications .
Properties
Molecular Formula |
C2H3BrO2 |
|---|---|
Molecular Weight |
140.96 g/mol |
IUPAC Name |
2-bromo-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2 |
InChI Key |
KDPAWGWELVVRCH-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)Br |
Canonical SMILES |
C(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



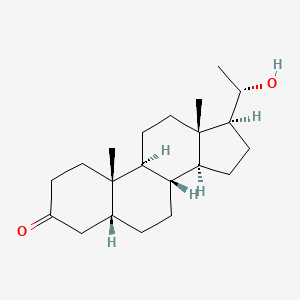


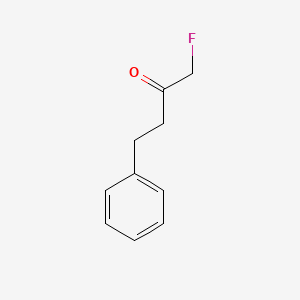
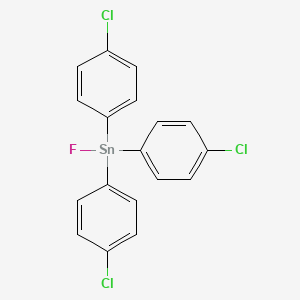
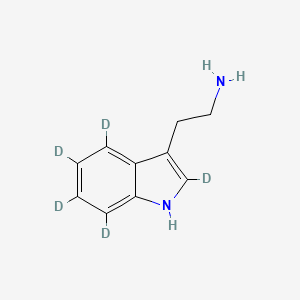
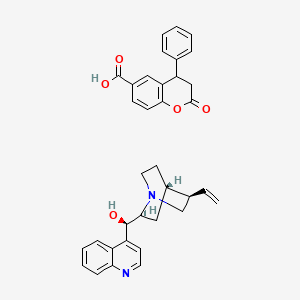
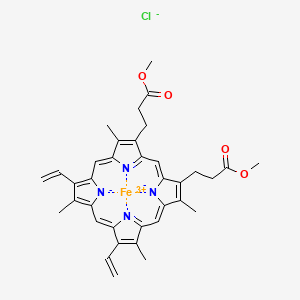
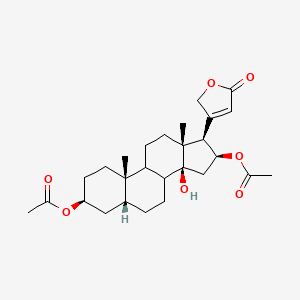
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
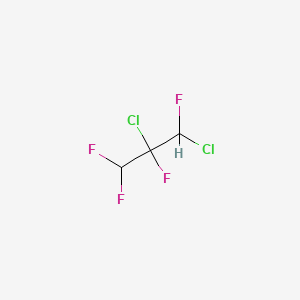
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
